BenchChemオンラインストアへようこそ!

6,7-Dehydro Gliclazide

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

Source pharmacopeia-grade 6,7-Dehydro Gliclazide (Gliclazide EP Impurity E), an 'other detectable impurity' critical for ANDA and commercial batch release. Unlike Impurity B (limited to 2 ppm) or F (0.15%), this dehydrogenated species requires a dedicated standard to establish system suitability and retention time specificity in HPLC/LC-MS methods. Labs rely on this standard to validate impurity fate in forced degradation studies and meet the BP 2025 unspecified impurity threshold of ≤0.10%. Acquisition ensures accurate quantification, traceable to Ph. Eur. 1524, for regulatory submissions.

Molecular Formula C15H19N3O3S
Molecular Weight 321.4 g/mol
CAS No. 1808087-53-7
Cat. No. B8819616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dehydro Gliclazide
CAS1808087-53-7
Molecular FormulaC15H19N3O3S
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CC=CC3C2
InChIInChI=1S/C15H19N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h2-3,5-8,12-13H,4,9-10H2,1H3,(H2,16,17,19)/t12-,13+/m1/s1
InChIKeyAFTMPFJWAIDLME-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dehydro Gliclazide (CAS 1808087-53-7) Reference Standard for Gliclazide Impurity Profiling


6,7-Dehydro Gliclazide (CAS 1808087-53-7), formally designated as Gliclazide EP Impurity E and BP Impurity E, is a process-related and degradation-related impurity of the second-generation sulfonylurea antidiabetic agent gliclazide [1]. It bears the molecular formula C15H19N3O3S (MW 321.4 g/mol), differing from the parent drug gliclazide (C15H21N3O3S, MW 323.4 g/mol) by a formal loss of 2H, corresponding to a double bond between the sixth and seventh carbon atoms of its azabicyclo[3.3.0]octene moiety [2]. This compound is listed as an 'other detectable impurity' (Impurity E) in the European Pharmacopoeia (Ph. Eur. monograph 1524) and the British Pharmacopoeia [3].

Pharmacopeial Classification of 6,7-Dehydro Gliclazide as a Unique 'Other Detectable Impurity' Precludes Generic Interchange with Specified Impurities


Within the regulatory framework of the European and British Pharmacopoeias, the impurity profile of a drug substance is not homogeneous; each impurity possesses a distinct structural identity, toxicological threshold, and control strategy. 6,7-Dehydro Gliclazide (Impurity E) falls into the category of 'other detectable impurities' (alongside A, C, D, and G), which are subject to a general unspecified impurity limit of not more than 0.10% [1]. This classification is fundamentally different from 'specified impurities' such as Impurity B (limited to 2 ppm due to its nitrosamine potential) and Impurity F (limited to 0.15%) [1]. Simply using a different gliclazide impurity reference standard, such as Impurity B or F, for method validation would be scientifically and regulatorily invalid because it would fail to establish system suitability for the retention time and resolution characteristics specific to the dehydrogenated azabicyclooctene scaffold of Impurity E. The distinct chromatographic behavior, mass spectrometric profile, and acceptance criteria of Impurity E necessitate the use of a dedicated, well-characterized reference standard to ensure accurate quantification and compliance with ICH Q3A/Q3B guidelines [2].

Quantitative Differentiation of 6,7-Dehydro Gliclazide from Gliclazide and Other Related Impurities


Structural Differentiation: Molecular Formula and Exact Mass Shift vs. Gliclazide API

6,7-Dehydro Gliclazide (Impurity E) is structurally differentiated from the active pharmaceutical ingredient gliclazide by a formal loss of 2H, resulting in a distinct molecular formula (C15H19N3O3S vs. C15H21N3O3S) and a molecular weight decrease of 2.0 g/mol (321.4 g/mol vs. 323.4 g/mol) [1]. This mass difference is critical for LC-MS-based impurity profiling, where the precursor ion for Impurity E ([M+H]+ at m/z 322.1) is distinguishable from that of gliclazide ([M+H]+ at m/z 324.1) . For any other gliclazide impurity standard (e.g., Impurity F, MW 323.4 g/mol; Impurity B, MW 154.2 g/mol), the mass shift would be entirely different, rendering them unsuitable as substitutes for MS method development targeting Impurity E.

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

Regulatory Classification: Acceptance Criterion for Impurity E vs. Specified Impurities B and F

According to the British Pharmacopoeia 2025 (Ph. Eur. monograph 1524), Gliclazide Impurity E is listed as an 'other detectable impurity' subject to a general unspecified impurity limit of not more than 0.10%, in stark contrast to the tight, compound-specific limits for specified impurities: Impurity B at 2 ppm (0.0002%) and Impurity F at 0.15% [1]. This demonstrates that Impurity E is regulated under a different risk-based threshold, and its control requires a dedicated reference standard to ensure that the general acceptance criterion is met without interference from co-eluting peaks.

Pharmaceutical Quality Control Pharmacopeial Compliance ICH Q3A

Chromatographic Selectivity: Resolution of Impurity E from Impurity F and Gliclazide in Compendial HPLC Method

The BP 2025 monograph establishes system suitability using a resolution of minimum 1.8 between Impurity F (relative retention time ~0.9) and gliclazide (retention time ~16 min) [1]. While a specific relative retention time for Impurity E is not listed in this public excerpt, the monograph mandates that Impurity E must be chromatographically separable from both Impurity F and the API, as it is an 'other detectable impurity' that must elute without interference [1]. The use of a certified Impurity E standard is essential to confirm accurate peak identification and resolution during method validation, as other impurities (e.g., Impurity D or G) would have different retention characteristics on the C8 column (250 mm × 4.6 mm, 4 μm) under the acidic mobile phase (triethylamine:trifluoroacetic acid:acetonitrile:water) [1].

HPLC Method Validation System Suitability Impurity Resolution

Origin and Formation Pathway: Process-Related vs. Degradation-Specific Impurity Profile

6,7-Dehydro Gliclazide (Impurity E) is identified as a process-related impurity that can arise during the synthesis of gliclazide, specifically through a dehydrogenation side-reaction involving the azabicyclo[3.3.0]octane intermediate [1]. It may also form as a degradation product under specific stress conditions, distinguishing it from impurities that are purely synthetic byproducts (e.g., Impurity D, a carboxamide derivative) or those formed exclusively via degradation (e.g., Impurity A, p-toluenesulfonamide) [2]. This dual-origin nature means that Impurity E must be monitored both during batch release and throughout stability studies, necessitating a dedicated reference standard that is stable and well-characterized under ICH Q1A storage conditions.

Impurity Origin Process Chemistry Stability Studies

Validated Application Scenarios for 6,7-Dehydro Gliclazide Reference Standard


Pharmacopeial Method Validation and System Suitability Testing for Gliclazide API and Formulations

6,7-Dehydro Gliclazide (Impurity E) reference standard is essential for validating HPLC/UPLC methods according to the BP/EP gliclazide monograph [1]. The standard is used to prepare system suitability solutions to demonstrate that the method achieves adequate resolution of Impurity E from Impurity F (RRT ~0.9) and gliclazide (RRT 1.0) on a C8 column under the prescribed acidic mobile phase conditions. Without this specific standard, the laboratory cannot provide evidence of chromatographic selectivity for this 'other detectable impurity', which is required for ANDA submissions and commercial batch release testing [2].

Stability-Indicating Method Development Under ICH Q1A Forced Degradation Conditions

During forced degradation studies (acid, base, peroxide, heat, photolysis), gliclazide can form 6,7-Dehydro Gliclazide as a degradation product [1]. A certified reference standard of Impurity E enables the development of stability-indicating methods that can accurately quantify this dehydrogenated species in the presence of the API and other degradation products (e.g., Impurity A, F). This is critical for establishing impurity fate and for setting shelf-life specifications that comply with ICH Q3B thresholds.

LC-MS/MS Impurity Profiling and Identification in DMF/ANDA Submissions

The molecular weight difference of 2.0 g/mol between 6,7-Dehydro Gliclazide (321.4 g/mol) and gliclazide (323.4 g/mol) facilitates selective detection by mass spectrometry [1]. The Impurity E reference standard is used to optimize MRM transitions (e.g., precursor m/z 322.1 → product ions) and to establish retention time markers for LC-MS/MS impurity profiling methods that are submitted as part of Drug Master Files (DMFs) and Abbreviated New Drug Applications (ANDAs) [2].

Quality Control Batch Release Testing to Meet the 0.10% Unspecified Impurity Limit

The BP 2025 monograph mandates that unspecified impurities, including Impurity E, must not exceed 0.10% [1]. Quality control laboratories use the 6,7-Dehydro Gliclazide reference standard to prepare quantitative calibration curves and to calculate the impurity content in gliclazide API and finished dosage forms. The use of a high-purity, well-characterized standard (with provided certificates of analysis including HPLC, NMR, and MS data) ensures traceability to pharmacopeial standards and enables accurate batch disposition decisions that protect patient safety.

Quote Request

Request a Quote for 6,7-Dehydro Gliclazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.